(1Z)-6-[(1H-benzimidazol-2-ylsulfanyl)methyl]-8-fluoro-1-[(4-methoxyphenyl)imino]-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
6-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-8-FLUORO-1-[(4-METHOXYPHENYL)IMINO]-4,4-DIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2-ONE is a complex organic compound that features a benzimidazole moiety, a fluorinated aromatic ring, and a pyrroloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-8-FLUORO-1-[(4-METHOXYPHENYL)IMINO]-4,4-DIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2-ONE can be achieved through a multi-step processThe reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and ethanol, with reflux temperatures being employed to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
6-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-8-FLUORO-1-[(4-METHOXYPHENYL)IMINO]-4,4-DIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic aromatic substitution reactions can occur, particularly at the fluorinated aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as thiols and amines. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
6-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-8-FLUORO-1-[(4-METHOXYPHENYL)IMINO]-4,4-DIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications due to its potential pharmacological properties.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-8-FLUORO-1-[(4-METHOXYPHENYL)IMINO]-4,4-DIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-[(1H-Benzimidazol-1-yl)-methyl]benzoic acid: This compound shares the benzimidazole core but differs in its overall structure and functional groups.
2-(1-Hydroxyethyl)benzimidazole: Another benzimidazole derivative with different substituents.
Uniqueness
6-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-8-FLUORO-1-[(4-METHOXYPHENYL)IMINO]-4,4-DIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2-ONE is unique due to its combination of a benzimidazole moiety, a fluorinated aromatic ring, and a pyrroloquinoline core. This unique structure may confer specific biological activities and chemical properties that are not present in similar compounds.
Properties
Molecular Formula |
C28H23FN4O2S |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
9-(1H-benzimidazol-2-ylsulfanylmethyl)-6-fluoro-3-(4-methoxyphenyl)imino-11,11-dimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one |
InChI |
InChI=1S/C28H23FN4O2S/c1-28(2)14-16(15-36-27-31-22-6-4-5-7-23(22)32-27)20-12-17(29)13-21-24(26(34)33(28)25(20)21)30-18-8-10-19(35-3)11-9-18/h4-14H,15H2,1-3H3,(H,31,32) |
InChI Key |
TXPRICMEGBWMQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C2=C3N1C(=O)C(=NC4=CC=C(C=C4)OC)C3=CC(=C2)F)CSC5=NC6=CC=CC=C6N5)C |
Origin of Product |
United States |
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